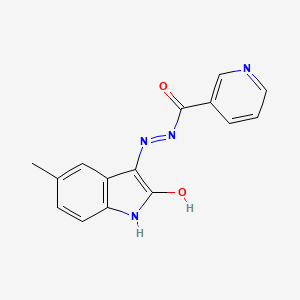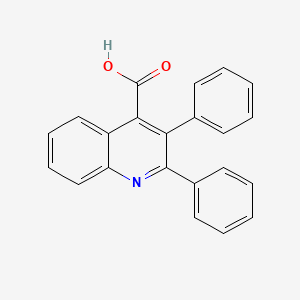![molecular formula C16H15NO3 B5858811 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime], also known as DMQX, is a chemical compound that has been widely used in scientific research due to its unique properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission in the central nervous system.
作用機序
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] acts as a potent antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the majority of fast excitatory neurotransmission in the central nervous system. By blocking the ion channel, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] inhibits the flow of ions into the postsynaptic neuron, thereby reducing the amplitude and duration of the excitatory postsynaptic potential.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and amplitude of epileptic seizures in animal models of epilepsy. It has also been shown to improve motor function in animal models of Parkinson's disease. In addition, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has been shown to have neuroprotective effects, reducing the damage caused by ischemic injury and oxidative stress.
実験室実験の利点と制限
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of this receptor in synaptic transmission and plasticity. It is also relatively stable and easy to handle. However, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has some limitations. It is not very water-soluble, which can make it difficult to use in some experimental preparations. In addition, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.
将来の方向性
There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]. One area of interest is the development of new analogs of 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] that have improved pharmacological properties, such as increased water-solubility and longer half-life. Another area of interest is the use of 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] in combination with other drugs or therapies to treat neurological disorders. Finally, there is interest in investigating the role of ionotropic glutamate receptors in other physiological processes, such as learning and memory, and the potential for 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] to be used as a tool in these studies.
Conclusion:
In conclusion, 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] is a potent antagonist of the ionotropic glutamate receptor that has been widely used in scientific research to investigate the role of this receptor in synaptic transmission and plasticity. 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime], including the development of new analogs and investigating its potential use in combination with other therapies.
合成法
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] can be synthesized by the reaction of 2,6-dimethylbenzoquinone with 3-methylbenzohydroxamic acid in the presence of a catalyst such as triethylamine. The reaction yields 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] as a yellow crystalline solid with a melting point of 203-204°C.
科学的研究の応用
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime] has been widely used in scientific research as a tool for studying the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been used to investigate the mechanisms underlying various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-5-4-6-13(7-10)16(19)20-17-14-8-11(2)15(18)12(3)9-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWFSWWCWFZXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C=C(C(=O)C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)


![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)
![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)



![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)
